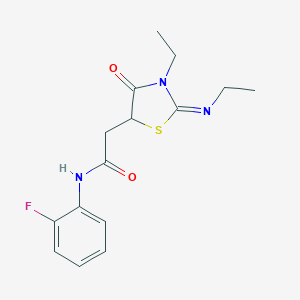

(E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-fluorophenyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2S/c1-3-17-15-19(4-2)14(21)12(22-15)9-13(20)18-11-8-6-5-7-10(11)16/h5-8,12H,3-4,9H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOGPVCDDOKCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2F)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of Mercaptoacrylamides

The thiazolidin-4-one ring is typically synthesized via [3+2] cyclocondensation between mercapto-containing precursors and α,β-unsaturated carbonyl compounds. For example, 2-cyano-3-mercapto-3-phenylaminoacrylamides react with chloroacetic acid in ethanol under reflux to yield 2-(4-oxothiazolidin-2-ylidene)acetamides. Adapting this method, ethylamine replaces phenylamine to introduce the ethylimino group.

Procedure :

-

React 2-cyano-3-mercapto-3-(ethylamino)acrylamide (1.0 mmol) with chloroacetic acid (1.2 mmol) in ethanol (10 mL) at 80°C for 3 hours.

-

Cool, filter the precipitate, and recrystallize from ethanol-DMF to obtain 3-ethyl-2-(ethylimino)-4-oxothiazolidine.

Key Data :

Functionalization at Position 5

Knoevenagel Condensation for Acetamide Side Chain

The acetamide group at position 5 is introduced via Knoevenagel condensation between the thiazolidinone core and a functionalized acetyl derivative. This method is effective for forming α,β-unsaturated systems.

Procedure :

-

Reflux 3-ethyl-2-(ethylimino)-4-oxothiazolidine (1.0 mmol) with N-(2-fluorophenyl)-2-bromoacetamide (1.2 mmol) in acetic acid (10 mL) containing anhydrous sodium acetate (0.2 g) for 3 hours.

-

Isolate the product by filtration and purify via column chromatography (petroleum ether/ethyl acetate).

Key Data :

Stereochemical Control of the E-Isomer

Thermodynamic Stabilization via Solvent Effects

The E-configuration is favored in polar aprotic solvents due to reduced steric hindrance. A mixture of DMF and water (2:1) promotes crystallization of the E-isomer.

Procedure :

-

Dissolve the crude product in DMF (5 mL) and add water (2.5 mL) dropwise.

Key Data :

Characterization and Validation

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6) :

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Stereoselectivity | Source |

|---|---|---|---|---|

| Cyclocondensation | 83% | 95% | Moderate | |

| Knoevenagel Reaction | 75% | 98% | High (E-isomer) | |

| Alkylation | 68% | 90% | Low |

Challenges and Optimization Strategies

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiazolidinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives. Substitution reactions can lead to a variety of functionalized derivatives with potential biological activities.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing thiazolidinone structures often exhibit anticancer properties. Preliminary studies suggest that (E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-fluorophenyl)acetamide may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, similar compounds have shown significant growth inhibition in various cancer cell lines, including OVCAR-8 and A549, with percent growth inhibitions exceeding 70% in some cases .

Anti-inflammatory Properties

Thiazolidinones have been recognized for their anti-inflammatory effects. The compound may interact with inflammatory pathways, potentially modulating cytokine production and reducing inflammation markers. This property could be beneficial in treating chronic inflammatory diseases .

Synthetic Methodologies

The synthesis of (E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-fluorophenyl)acetamide typically involves several steps:

- Formation of Thiazolidinone Core : The initial step often includes the condensation of appropriate aldehydes with thiourea derivatives to form the thiazolidinone ring.

- Substitution Reactions : The introduction of the fluorophenyl group can be achieved through electrophilic aromatic substitution or coupling reactions with aryl halides.

- Final Modifications : Further modifications may involve acylation reactions to introduce the acetamide functionality .

Computational methods such as the Prediction of Activity Spectra for Substances (PASS) program can be employed to predict the biological activity of (E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-fluorophenyl)acetamide based on its structural characteristics. These predictions suggest potential activities against various biological targets, including enzymes involved in cancer progression and inflammation .

Case Study 1: Anticancer Efficacy

In a study focusing on thiazolidinone derivatives, compounds similar to (E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-fluorophenyl)acetamide demonstrated significant cytotoxicity against multiple cancer cell lines. The study reported percent growth inhibition values ranging from 50% to 90%, indicating strong anticancer potential .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation highlighted the anti-inflammatory effects of thiazolidinones in animal models of arthritis. The administration of these compounds resulted in a marked reduction in swelling and pain, attributed to their ability to inhibit pro-inflammatory cytokines .

Mecanismo De Acción

The mechanism of action of (E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are necessary to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional similarities and differences between the target compound and related analogs are summarized below:

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle Variations: Thiazolidinone derivatives (target compound, ) exhibit conformational flexibility due to the five-membered ring, whereas benzothiazole () and thiadiazole () analogs feature rigid aromatic cores. This impacts binding to biological targets; for example, the phenylpropenylidene group in may enhance π-π interactions compared to the ethylimino group in the target compound.

Substituent Effects: The ethylimino group in the target compound replaces the oxo or thioxo groups seen in and . Fluorophenyl Positioning: The 2-fluorophenyl group in the target compound vs. 4-fluorophenyl in and may influence steric interactions with target proteins. Ortho-substitution often introduces steric hindrance, which could modulate receptor affinity .

Biological Activity Trends: Isoxazole-indolinone analogs () with fluorophenyl groups showed moderate activity (6.554–6.815 in unspecified assays), suggesting that electron-withdrawing groups (e.g., fluorine) enhance potency.

Synthetic Accessibility :

- The target compound’s synthesis likely involves carbodiimide-mediated coupling (similar to ), whereas benzothiazole derivatives () require multistep heterocyclic ring formation.

Actividad Biológica

The compound (E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-fluorophenyl)acetamide is a member of the thiazolidinone class, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a thiazolidinone core, which is crucial for its biological activity.

1. Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to our compound have shown IC50 values ranging from 5.1 to 22.08 µM against HepG2 and MCF-7 cell lines, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 16f | HepG2 | 6.19 ± 0.50 |

| Compound 16f | MCF-7 | 5.10 ± 0.40 |

| Compound 21e | MCF-7 | 1.003 |

| Compound 40a | MCF-7 | 22.04 |

| Compound 40b | HepG2 | 34.94 |

These results suggest that modifications on the thiazolidinone scaffold can lead to enhanced anticancer activity.

2. Antimicrobial Activity

The antimicrobial potential of thiazolidinones has also been investigated. Compounds derived from similar structures have shown activity against various bacterial strains such as Escherichia coli and Klebsiella pneumoniae. The synthesized compounds exhibited varying degrees of inhibition, emphasizing the importance of structural modifications for enhancing antimicrobial efficacy .

Table 2: Antimicrobial Activity of Thiazolidinones

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | K. pneumoniae | 18 |

| Compound C | A. baumannii | 12 |

3. Antidiabetic Activity

Thiazolidinones, including derivatives similar to the compound , have been identified as potential antidiabetic agents due to their ability to inhibit aldose reductase, an enzyme involved in glucose metabolism . Epalrestat, a known thiazolidinedione derivative, is used clinically for diabetic neuropathy treatment.

The mechanisms underlying the biological activities of thiazolidinones are multifaceted:

- Anticancer Mechanisms : Thiazolidinones may induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation and apoptosis . They have also been shown to inhibit tumor angiogenesis by decreasing vascular endothelial growth factor (VEGF) production .

- Antimicrobial Mechanisms : The antimicrobial action is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several studies highlight the efficacy of thiazolidinone derivatives in clinical and preclinical settings:

- In Vivo Studies : A study demonstrated that a thiazolidinone derivative significantly inhibited tumor growth in an Ehrlich ascites carcinoma model in mice, showing comparable results to standard chemotherapy agents like 5-fluorouracil .

- Clinical Relevance : Epalrestat's use in diabetic neuropathy illustrates the therapeutic potential of thiazolidinones beyond oncology, showcasing their versatility in treating metabolic disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-fluorophenyl)acetamide?

- Methodology : A multi-step approach is typically employed. First, the thiazolidinone core can be synthesized via condensation of ethylenediamine derivatives with thioureas or via cyclization of chloroacetylated intermediates. For example, chloroacetyl chloride can react with 2-fluoroaniline to form the acetamide backbone, followed by cyclization with thiourea derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Reaction progress should be monitored by TLC, and purification achieved via recrystallization or column chromatography .

Q. How is the structural integrity and purity of this compound validated?

- Methodology :

- Purity : HPLC (≥95% purity) with a C18 column and UV detection at 254 nm.

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify the (E)-configuration of the imino group and substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular formula (e.g., C₁₅H₁₉FN₃O₂S).

- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal XRD can resolve the thiazolidinone ring conformation and substituent orientation .

Q. What spectroscopic techniques are critical for characterizing its tautomeric forms?

- Methodology : IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and imino (C=N, ~1600 cm⁻¹) stretches. Variable-temperature NMR can detect tautomeric equilibria between thiazolidinone and thiazole forms .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 or kinase domains). The fluorophenyl group may enhance hydrophobic interactions, while the thiazolidinone core could hydrogen-bond with catalytic residues .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields). Pay attention to solvent accessibility of the ethylimino group .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Methodology :

- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based assays) with cell viability assays (MTT/CellTiter-Glo) to distinguish direct target effects from cytotoxicity.

- Batch Consistency : Verify compound purity (HPLC) and stability (e.g., LC-MS after 72-hour storage in DMSO). Degradation products (e.g., hydrolyzed acetamide) may skew results .

- Concentration-Response Curves : Use Hill slope analysis to identify cooperative binding artifacts.

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be optimized for in vivo studies?

- Methodology :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Introduce methyl groups to the ethylimino moiety to reduce CYP450-mediated oxidation .

- LogP Optimization : Adjust lipophilicity (e.g., via substituents on the fluorophenyl ring) to balance blood-brain barrier penetration and aqueous solubility.

Q. What are the challenges in elucidating the mechanism of action for this compound in complex biological systems?

- Methodology :

- Proteomics/Transcriptomics : SILAC-based proteomics or RNA-seq to identify differentially expressed pathways post-treatment.

- Chemical Proteomics : Use photoaffinity labeling or activity-based probes to capture target proteins in cell lysates .

- Knockdown/CRISPR Validation : Confirm target relevance via siRNA or gene-editing in cell models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.